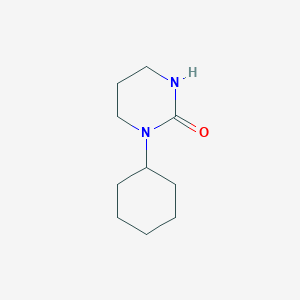
1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone
Cat. No. B8486003
M. Wt: 182.26 g/mol
InChI Key: LKFTYLWDHOTJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04183903
Procedure details


The reaction apparatus is a 500 ml flask, equipped with thermometer, reflux condenser and magnetic stirrer. The top of the reflux condenser is connected to a bubbler containing water. Before adding the reagents, the flask is weighed. Then 30 g of urea (0.5 mols) and 156 g of N-cyclohexyl-1,3-propanediamine (1 mol) are put into the flask, which is then slowly heated. Ammonia begins to evolve. Heating is continued until 18 g of ammonia have evolved. The reaction mixture is allowed to cool to room temperature. The solid which precipitates is separated by filtration on a Buchner funnel and dried in vacuo. The weight is 78 g and the melting point is 175° C. The raw reaction product is recrystallized from boiling ethanol. The melting point of the recrystallized product is 198° C. The nitrogen content is 15.25%, whereas the theoretical value is 15.37%. The structure of the product as confirmed by a combination of elemental analysis, 13C NMR and 1H NMR is determined as follows: ##STR3## The structure of this compound has been corroborated by IR and VPO molecular weight measurements. The elemental analysis is as follows:





Identifiers


|
REACTION_CXSMILES
|
N[C:2](N)=[O:3].[CH:5]1([NH:11][CH2:12][CH2:13][CH2:14][NH2:15])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.N>O>[CH:5]1([N:11]2[CH2:12][CH2:13][CH2:14][NH:15][C:2]2=[O:3])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
156 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)NCCCN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with thermometer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser and magnetic stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Before adding the reagents
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is then slowly heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated by filtration on a Buchner funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The raw reaction product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is 198° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCCC1)N1C(NCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
